4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide
Description
Properties
IUPAC Name |
4-methoxy-N-[(E)-methoxyiminomethyl]-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4/c1-24-12-6-7-20-15(13(12)14(23)21-9-22-25-2)26-11-5-3-4-10(8-11)16(17,18)19/h3-9H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCIQNAGIQFDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)NC=NOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N/C=N/OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core through a series of reactions involving nitration, reduction, and cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Methoxyimino Group Addition: The methoxyimino group is added through a condensation reaction with methoxyamine hydrochloride.
Final Coupling: The final step involves coupling the trifluoromethylated nicotinamide with 3-(trifluoromethyl)phenol under basic conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several classes of molecules, including strobilurin fungicides, nicotinamide-based receptor agonists, and (methoxyimino)acetate derivatives. Below is a detailed comparison:
Structural Analogues in Agrochemicals
- Trifloxystrobin (methyl (αE)-α-(methoxyimino)-2-[[[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methylbenzeneacetate): Core Structure: Benzeneacetate vs. nicotinamide in the target compound. Key Features: Both share methoxyimino and trifluoromethylphenoxy groups. Trifloxystrobin’s benzeneacetate backbone is optimized for fungal respiration inhibition, while the target’s nicotinamide core may offer distinct binding modes . Activity: Trifloxystrobin exhibits broad-spectrum fungicidal activity (EC₅₀ < 1 ppm for Botrytis cinerea), whereas the target compound’s efficacy remains uncharacterized .
- Pyriminobac-methyl (methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate): Substituents: Lacks the trifluoromethylphenoxy group but includes a pyrimidinyloxy moiety. Application: Herbicidal activity via acetolactate synthase inhibition, highlighting how methoxyimino groups can be repurposed across agrochemical classes .
Nicotinamide-Based Pharmaceuticals
- 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: Core Similarity: Shares the 4-methoxy-nicotinamide scaffold. Differences: Substituted with a biphenyl carbamoyl group instead of methoxyimino methyl and trifluoromethylphenoxy. Activity: Acts as a selective S1P1 receptor agonist (EC₅₀ = 0.3 nM), demonstrating how nicotinamide substitutions influence receptor specificity .
(Methoxyimino)acetate Derivatives
- 490-M16 (2-[(1E)-N,2-dimethoxy-2-oxoethanimidoyl]benzoic acid): Backbone: Acetate vs. nicotinamide. Function: Lacks the trifluoromethylphenoxy group but retains methoxyimino, suggesting modular design principles for tuning lipophilicity and target engagement .
Data Table: Key Properties and Activities
Biological Activity
4-Methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
The compound is known to interact with various biological targets, particularly receptors involved in immune responses. One notable mechanism involves its role as an agonist of the sphingosine-1-phosphate-1 receptor (S1P1), which is crucial for lymphocyte trafficking and immune modulation. Studies have demonstrated that this compound can significantly reduce circulating lymphocyte counts, indicating its potential utility in conditions characterized by excessive immune activation, such as autoimmune diseases.
Potency and Selectivity
The potency of this compound as an S1P1 agonist is highlighted by its effective concentration (EC50) of 0.035 μM and a remarkable efficacy of 96%. Additionally, it exhibits over 100-fold selectivity against other S1P receptor subtypes (S1P2-S1P5), making it a valuable tool for studying selective S1P1 agonism in clinical settings .
Pharmacokinetics
The pharmacokinetic profile reveals that after administration at a dose of 1 mg/kg, the compound demonstrates high plasma protein binding (95%) and a relatively long half-life (19 hours). The area under the curve (AUC) values indicate significant bioavailability and systemic exposure, which are critical for therapeutic applications .
| Parameter | Value |
|---|---|
| Plasma Protein Binding (%) | 95 |
| Clearance (L/h/kg) | 0.25 |
| Volume of Distribution (L/kg) | 6.3 |
| Half-life (h) | 19 |
| AUC (ng h/mL) | 3400 at 1 mg/kg iv |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, particularly in animal models:
- Immunosuppression : In a rat model, administration of this compound resulted in a dramatic reduction of circulating lymphocytes by up to 78% within 24 hours post-dose. This effect underscores its potential application in treating autoimmune disorders where lymphocyte activity contributes to pathology .
- Safety Profile : Toxicology assessments conducted over multiple days revealed no significant adverse effects or mortality in treated rats at doses up to 200 mg/kg. However, some alterations in liver function markers were noted, indicating the need for further investigation into long-term safety and metabolic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
